
(1-Methyl-1H-imidazol-2-yl)acetonitrile
Overview
Description
(1-Methyl-1H-imidazol-2-yl)acetonitrile is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-imidazol-2-yl)acetonitrile typically involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere. The mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
**Common Reagents and Conditions:
Biological Activity
(1-Methyl-1H-imidazol-2-yl)acetonitrile, also known as 2-(1-methylimidazol-2-yl)acetonitrile, is an organic compound featuring an imidazole ring, which is a common pharmacophore in many biologically active molecules. This article explores its biological activities, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
The compound consists of a five-membered aromatic imidazole ring substituted with a methyl group and linked to an acetonitrile group. The structural formula can be represented as follows:
This structure contributes to its unique biochemical properties, allowing it to interact with various biological targets.
Antimicrobial and Anticancer Activities
Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Antibacterial : The compound has shown effectiveness against various bacterial strains, potentially through inhibition of bacterial enzyme activity.
- Anticancer : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with specific metabolic pathways involved in tumor growth.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Enzyme Interaction : It may act as a substrate or inhibitor for enzymes involved in critical metabolic pathways. For instance, it has been shown to modulate the activity of enzymes such as kinases and phosphatases, influencing cellular signaling pathways .
- Cell Signaling Modulation : The compound can alter gene expression related to cellular metabolism and response to stressors, impacting overall cell function.
Study on Antiviral Activity
A study evaluated the antiviral properties of imidazole derivatives similar to this compound against HIV integrase. Compounds exhibiting over 50% inhibition of the integrase activity were identified, indicating potential therapeutic applications in antiviral drug development .
Compound | Percentage Inhibition | Cytotoxicity (CC50) |
---|---|---|
11h | 33–45% | >200 µM |
10e | 83% | 50.4 µM |
Control | 90% | - |
Biochemical Analysis
Biochemical assays have demonstrated that this compound interacts with various proteins and enzymes, influencing metabolic pathways:
- Stability Studies : The compound remains stable under specific conditions but may degrade into products with different biological activities over time. Long-term exposure studies are crucial for understanding its effects on cellular metabolism.
Dosage Effects in Animal Models
Dosage optimization is critical in determining the biological effects of this compound. Studies indicate that:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Methyl-1H-imidazol-2-yl)acetonitrile?
The compound is synthesized via nucleophilic substitution or cyclization reactions. A robust method involves reacting bis-aldehydes with malononitrile and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in ethanol under reflux, using piperidine as a catalyst. For example, refluxing a mixture of bis-aldehyde (1 mmol), malononitrile (2 mmol), and this compound (2 mmol) in ethanol with piperidine for 2 hours yields bis-benzoimidazo[1,2-a]pyridine derivatives . Yields typically exceed 70% after recrystallization.
Q. How is the compound characterized using spectroscopic techniques?
Structural characterization employs:
- ¹H/¹³C NMR : Peaks at δ 2.37–2.40 (m, CH₂), 4.38 (t, OCH₂), and aromatic proton signals between δ 7.06–8.06 confirm backbone structure .
- IR Spectroscopy : Absorptions at ~2198 cm⁻¹ (C≡N stretch) and ~3379 cm⁻¹ (N-H) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 802 for bis-derivatives) confirm molecular weight .
Advanced Research Questions
Q. What role does this compound play in synthesizing bis-benzoimidazo[1,2-a]pyridines?
The compound acts as a nucleophilic precursor in multi-component reactions. For instance, it reacts with bis-arylidene malononitriles under piperidine catalysis to form bis-benzoimidazo[1,2-a]pyridines via Knoevenagel condensation and cyclization. Key steps include:
Nucleophilic attack : The acetonitrile group undergoes deprotonation, enabling C-C bond formation with electrophilic aldehyde carbons .
Cyclization : Intramolecular attack of the imidazole nitrogen on the nitrile group forms fused heterocyclic systems .
Optimizing solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (2 mmol piperidine per 1 mmol substrate) improves yields .
Q. How do substituents on the imidazole ring affect the compound’s reactivity in nucleophilic additions?
Substituents modulate electronic and steric effects:
- Methyl groups (e.g., 1-methyl substitution) enhance steric hindrance, slowing dimerization but increasing regioselectivity in cycloadditions .
- Electron-withdrawing groups (e.g., nitro) reduce nucleophilicity, requiring harsher conditions (e.g., elevated temperatures) for reactions .
Comparative studies show that 2-methylimidazole derivatives exhibit 30% faster reaction kinetics in Knoevenagel condensations than unsubstituted analogs due to stabilized transition states .
Q. Methodological Considerations
- Contradictions in Data : Discrepancies in reported melting points (e.g., 189–192°C vs. <300°C for similar derivatives) may arise from polymorphism or solvent-dependent recrystallization .
- Computational Modeling Gaps : Limited DFT studies on the compound’s tautomeric equilibria or frontier molecular orbitals exist. Future work should integrate Hirshfeld surface analysis to predict solid-state reactivity .
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJYRPVEODPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355846 | |
Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3984-53-0 | |
Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Methyl-1H-imidazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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